DBCO-Cy3 bis(triethylamine)salt
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Overview
Description
DBCO-Cy3 bis(triethylamine)salt is a derivative of the Cyanine3 fluorophore, known for its bright orange fluorescence. This compound is widely used in copper-free click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. It is valued for its fast reaction kinetics, stability, and pH insensitivity, making it suitable for various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Cy3 bis(triethylamine)salt involves the conjugation of the DBCO (dibenzocyclooctyne) moiety with the Cyanine3 fluorophore. The reaction typically occurs under mild conditions without the need for a copper catalyst. The process involves the following steps:
Activation of Cyanine3: The Cyanine3 fluorophore is activated to introduce a reactive group.
Conjugation with DBCO: The activated Cyanine3 is then reacted with DBCO to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
DBCO-Cy3 bis(triethylamine)salt primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, forming stable triazole linkages without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules are the primary reagents used in reactions with this compound.
Major Products
The major products formed from these reactions are stable triazole-linked conjugates, which are often used in labeling and imaging applications .
Scientific Research Applications
DBCO-Cy3 bis(triethylamine)salt has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for imaging and tracking within cells.
Medicine: Utilized in drug delivery systems and diagnostic imaging to target specific cells or tissues.
Industry: Applied in the development of fluorescent probes and sensors for various analytical techniques
Mechanism of Action
The mechanism of action of DBCO-Cy3 bis(triethylamine)salt involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO moiety reacts with azide groups to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise labeling and conjugation of biomolecules. The fluorescence of the Cyanine3 fluorophore enables visualization and tracking of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
DBCO-Cy5: Another derivative of the Cyanine fluorophore, used for similar applications but with different excitation and emission wavelengths.
Dibenzocyclooctyne-amine: A compound used in SPAAC reactions, similar to DBCO-Cy3 but without the fluorescent properties.
Sulfo-dibenzocyclooctyne-biotin conjugate: Used for biotinylation of biomolecules, enabling their detection and purification
Uniqueness
DBCO-Cy3 bis(triethylamine)salt is unique due to its combination of the DBCO moiety and the Cyanine3 fluorophore. This allows for efficient copper-free click reactions and bright fluorescence, making it highly suitable for biological imaging and labeling applications .
Properties
Molecular Formula |
C62H84N6O11S3 |
---|---|
Molecular Weight |
1185.6 g/mol |
IUPAC Name |
3-[2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C50H54N4O11S3.2C6H15N/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54;2*1-4-7(5-2)6-3/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65);2*4-6H2,1-3H3 |
InChI Key |
HDOXKDFHZWYVPF-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
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